molecular formula C17H27BO3 B8248161 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane

Cat. No.: B8248161
M. Wt: 290.2 g/mol
InChI Key: LPQQUXMZBKOHRB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic acid derivatives. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The presence of the boron atom in the structure allows for unique reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with a neopentyl alcohol derivative under specific conditions. One common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the sensitive boronic acid moiety.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability of the product.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

    Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or borate esters.

    Reduction: Boranes.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

    Biology: The compound can be used to label biomolecules for imaging and diagnostic purposes due to its ability to form stable complexes with various biological targets.

    Industry: The compound is used in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom’s ability to form stable complexes with other molecules also plays a crucial role in its biological and medicinal applications.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
  • (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone
  • N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide

Uniqueness

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the neopentyloxy group, which imparts steric hindrance and enhances the stability of the compound. This makes it particularly useful in reactions where stability and selectivity are crucial. Additionally, the compound’s ability to participate in a wide range of chemical reactions and its applications in various fields highlight its versatility and importance in scientific research.

Properties

IUPAC Name

2-[3-(2,2-dimethylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BO3/c1-15(2,3)12-19-14-10-8-9-13(11-14)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPQQUXMZBKOHRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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